2-Iodoimidazo[1,2-a]pyridine
Description
Historical Context and Significance of Imidazo[1,2-a]pyridines as Privileged Structures
The imidazo[1,2-a]pyridine (B132010) scaffold is a fused bicyclic heterocyclic system containing a pyridine (B92270) ring fused to an imidazole (B134444) ring. This structural motif is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.govresearchgate.netnih.govrsc.orgresearchgate.net The inherent physicochemical properties of this scaffold, including its aromaticity, rigidity, and ability to participate in various non-covalent interactions, contribute to its promiscuous yet specific binding capabilities.
Historically, the synthesis of imidazo[1,2-a]pyridines has been a focal point of organic chemistry, with numerous methods developed for their construction, often utilizing 2-aminopyridine (B139424) as a key starting material. bio-conferences.orgnih.gov The significance of this scaffold is underscored by its presence in several commercially available drugs, demonstrating its clinical relevance and therapeutic value. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com The continuous exploration of this chemical space has led to the discovery of a vast number of derivatives with diverse pharmacological profiles. nih.govnih.gov
Broad Spectrum of Biological and Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore that has been extensively investigated for its wide array of biological activities. nih.govresearchgate.netresearchgate.netmdpi.com This has led to the development of numerous derivatives with potential applications in treating a variety of diseases. The structural modifications on the imidazo[1,2-a]pyridine core have allowed for the fine-tuning of its biological effects, leading to the identification of potent and selective agents. nih.gov
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. nih.govrsc.orgtandfonline.combohrium.comresearchgate.net Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases. rsc.orgresearchgate.net Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. tandfonline.com The potential of imidazo[1,2-a]pyridines as a scaffold for the development of targeted covalent inhibitors for cancer therapy is also being explored. rsc.org
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| IP-5, IP-6, IP-7 | HCC1937 (breast cancer) | Potent anti-survival effects | nih.gov |
| MIA | MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) | Anti-inflammatory effects by suppressing NF-κB and STAT3 signaling | nih.gov |
| I-11 | NCI-H358 (KRAS G12C-mutated) | Potent anticancer agent | rsc.org |
| 6d, 6i | HepG2 (liver carcinoma) | Inhibited DNA synthesis via apoptotic pathway | tandfonline.com |
| 9d | HeLa (cervical cancer), MCF-7 (breast cancer) | Potent inhibitory activity, more potent than cisplatin (B142131) against MCF-7 | bohrium.com |
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the fight against infectious diseases. Derivatives have been synthesized and evaluated for their activity against a broad range of pathogens, including bacteria, viruses, and parasites. nih.govbohrium.cominnovareacademics.inresearchgate.netmdpi.com Some compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some even exhibiting efficacy against drug-resistant strains. innovareacademics.inresearchgate.net The antiviral properties of this class of compounds have also been noted, with activity reported against viruses such as human cytomegalovirus. acs.org Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of antimycobacterial agents. bio-conferences.org
| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |
| Imidazopyridinyl-thiazole hybrids | S. aureus, B. subtilis, E. coli, K. pneumoniae | Remarkable antibacterial activities | bohrium.com |
| 9a | Bacillus subtilis | High antibacterial activity | innovareacademics.inresearchgate.net |
| 2-(6-imidazo[1,2-a]pyridin-2-yl-...) derivatives | S. aureus, E. coli, B. subtilis | Moderate antimicrobial activity | mdpi.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Potent antimycobacterial agents | bio-conferences.org |
| Erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides | Human cytomegalovirus | Antiviral activity | acs.org |
Derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. researchgate.netacs.orgijpsr.comderpharmachemica.com Some compounds have shown potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. researchgate.net The analgesic and antipyretic activities are often associated with the anti-inflammatory properties of these compounds.
| Compound/Derivative | Activity | Mechanism/Observation | Reference(s) |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | Anti-inflammatory | Preferentially inhibited COX-2 | researchgate.net |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | Anti-inflammatory | Inhibited carrageenan-induced edema | researchgate.net |
| N-(3,5-bis(trifluoromethyl)benzyl)-... | Anti-inflammatory | High in-vitro anti-inflammatory activity | ijpsr.com |
| Pyrazolyl imidazo[1,2-a]pyridines (6a, 6b, 6c) | Anti-inflammatory | Potent activity comparable to ibuprofen | derpharmachemica.com |
The imidazo[1,2-a]pyridine scaffold is particularly well-known for its effects on the central nervous system (CNS). nih.govnih.govresearchgate.net Several marketed drugs with this core structure, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), highlight the significance of this scaffold in CNS drug discovery. researchgate.netnih.govmdpi.com Derivatives have been shown to possess anxiolytic (anxiety-reducing), hypnotic (sleep-inducing), and anticonvulsant properties. acs.orgnih.govresearchgate.net These effects are often mediated through interaction with GABA-A receptors in the brain. researchgate.netnih.gov
| Compound/Derivative | CNS Activity | Observation | Reference(s) |
| 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, CB 54) | Anxiolytic, Anticonvulsant | Potent and selective ligands for peripheral benzodiazepine (B76468) receptors; stimulated neurosteroid synthesis | nih.gov |
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones | Anxiolytic | Equipotent with chlordiazepoxide with reduced side effects | nih.gov |
| Imidazo[1,2-a]pyridine derivatives (6e, 6f) | Anticonvulsant | Activity comparable to diazepam | researchgate.net |
| Imidazopyridine derivatives (L-1, L-2, L-3) | Sedative, Anxiolytic | Showed a clear sedative and anxiolytic profile | researchgate.net |
Broad Spectrum of Biological and Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
Anti-ulcer and Gastroprotective Applications
The imidazo[1,2-a]pyridine scaffold is the basis for compounds developed for their gastroprotective and anti-ulcer properties. A notable example is Zolimidine, a 2-substituted imidazo[1,2-a]pyridine derivative, which was historically used in the treatment of peptic ulcers and gastroesophageal reflux disease due to its gastroprotective effects. wikipedia.orgwikipedia.orgncats.io Research has demonstrated its ability to protect the gastric mucosa from stress-induced alterations and its efficacy in the healing of duodenal ulcers. wikipedia.orgnih.gov Another compound from this family, Linaprazan, functions as a potassium-competitive acid blocker, offering an alternative mechanism for controlling gastric acid and treating erosive esophagitis. wikipedia.org
| Compound | Application | Key Research Finding |
| Zolimidine | Gastroprotective, Anti-ulcer | Used clinically for peptic ulcer and gastroesophageal reflux disease. wikipedia.orgncats.io It demonstrates a protective effect on gastric mucosa under stress. wikipedia.org |
| Linaprazan | Gastroprotective (Acid Blocker) | A potassium-competitive acid blocker shown to be effective in healing and managing symptoms of erosive esophagitis. wikipedia.org |
Anti-diabetic and Proton Pump Inhibitory Activities
The imidazo[1,2-a]pyridine core is recognized as a promising scaffold for the development of agents with anti-diabetic and proton pump inhibitory (PPI) activities. nih.govresearchgate.netnih.gov The structural versatility of this heterocyclic system allows for modifications that can target various biological pathways, including those involved in metabolic disorders and gastric acid secretion. researchgate.netrsc.org While many derivatives are under investigation, the broader class of imidazopyridines includes Tenatoprazole (an imidazo[4,5-b]pyridine), which acts by blocking the gastric proton pump to reduce acid production. wikipedia.org This demonstrates the potential of the core imidazole-pyridine fusion in designing new PPIs. The scaffold's potential in developing anti-diabetic agents is also an active area of research. researchgate.netrsc.org
Anti-HIV and Anti-tuberculosis Agents
Derivatives of imidazo[1,2-a]pyridine have shown significant promise as antiviral and antibacterial agents, particularly against HIV and Mycobacterium tuberculosis. researchgate.net In the realm of antiviral research, Tegobuvir, an imidazo[1,2-a]pyridine derivative, was developed as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrating the scaffold's utility against viral targets. wikipedia.org
The most significant impact has been in the field of anti-tuberculosis (TB) research. Several imidazo[1,2-a]pyridine-3-carboxamides have emerged as exceptionally potent inhibitors of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govbohrium.com One such clinical candidate, Telacebec (Q203), targets the QcrB subunit of the cytochrome bc1 complex, which is crucial for energy metabolism in the bacterium. rsc.orgbohrium.com The discovery of this class of compounds represents a major advancement in the search for new TB therapeutics. rsc.orgnih.gov
| Compound Class/Name | Activity | Mechanism/Target |
| Tegobuvir | Anti-HCV | Allosteric inhibitor of NS5B RNA-dependent RNA polymerase. wikipedia.org |
| Telacebec (Q203) | Anti-tuberculosis | Inhibits the QcrB subunit of the cytochrome bc1 complex, disrupting cellular energy generation. rsc.orgbohrium.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Anti-tuberculosis | A class of potent agents effective against drug-sensitive, MDR, and XDR strains of M. tuberculosis. nih.govbohrium.comderpharmachemica.com |
Insecticidal Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its applications in agrochemistry, leading to the development of compounds with notable insecticidal properties. nih.govnih.gov Research into hexahydroimidazo[1,2-a]pyridine derivatives revealed that specific stereoisomers possess excellent insecticidal activity against agricultural pests like the cowpea aphid (Aphis craccivora) and the armyworm (Pseudaletia separata). nih.govacs.org Studies have shown that the biological activity is highly dependent on the compound's conformation, with the endo-conformation showing significantly higher potency than the exo-counterpart. nih.govacs.org This indicates that a precise three-dimensional structure is crucial for the compound's interaction with its biological target in insects. Patents have also been filed for novel imidazo[1,2-a]pyridine compounds designed for broad pest control, highlighting their potential for commercial development as insecticides. wipo.intgoogleapis.com
Role of Imidazo[1,2-a]pyridines in Material Science and Organometallic Chemistry
Beyond pharmaceuticals, the imidazo[1,2-a]pyridine moiety is valuable in material science and organometallic chemistry. rsc.orgchemrxiv.orgbohrium.com These compounds are known for their unique photophysical properties, including high quantum yields and good stability, making them suitable for use as fluorophores. researchgate.net This has led to their investigation for applications in organic light-emitting diodes (OLEDs), cell imaging, and as components of chemosensors for metal detection. bio-conferences.orgmdpi.com Furthermore, imidazo[1,2-a]pyridines serve as ligands in organometallic chemistry, forming stable complexes with various transition metals. bohrium.comresearchgate.net These metal complexes are themselves subjects of research, with some demonstrating catalytic activity, for instance, in oxidation reactions. researchgate.net
Significance of Halogenation, Specifically Iodination, at the C-2 Position of the Imidazo[1,2-a]pyridine Core
While functionalization of the imidazo[1,2-a]pyridine core often occurs at the C-3 position, which is more susceptible to electrophilic attack, modification at the C-2 position is synthetically challenging yet therapeutically significant, as evidenced by drugs like Zolimidine. researchgate.net Halogenation, and specifically iodination, at the C-2 position to form 2-iodoimidazo[1,2-a]pyridine is a key strategic transformation. This process installs a versatile functional handle onto the scaffold. The carbon-iodine (C-I) bond is a relatively weak and highly polarizable bond, making the iodine atom an excellent leaving group. This feature transforms the otherwise less reactive C-2 position into a site ripe for further chemical modification through various cross-coupling reactions. acs.org
C-I Bond Reactivity in Metal-Catalyzed Coupling Reactions
The C-I bond at the C-2 position of the imidazo[1,2-a]pyridine core is highly reactive and serves as a linchpin for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org This synthetic strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal and materials chemistry.
The 2-iodo derivative is a versatile substrate for a range of palladium-catalyzed reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. researchgate.netnih.gov
Heck Coupling: Reaction with alkenes. researchgate.net
These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl substituents at the C-2 position, providing a powerful tool for generating libraries of novel compounds for biological screening. Furthermore, the reactivity of the C-I bond extends to other transformations, such as BCl₃-mediated reactions with various nucleophiles (amines, thiols, alcohols) to furnish 2-amino, 2-thio, and 2-alkoxy imidazo[1,2-a]pyridine derivatives, respectively. acs.org This demonstrates the broad utility of this compound as a key intermediate in synthetic chemistry.
| Coupling Reaction | Reactant Type | Bond Formed | Catalyst System (Example) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | C(sp²)-C(sp²) | Palladium (Pd) catalysts. researchgate.net |
| Sonogashira | Terminal Alkynes | C(sp²)-C(sp) | Palladium (Pd) and Copper (Cu) catalysts. nih.gov |
| Heck | Alkenes | C(sp²)-C(sp²) | Palladium (Pd) catalysts. researchgate.net |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | C-N, C-S, C-O | Boron trichloride (B1173362) (BCl₃) mediation. acs.org |
This compound as a Key Intermediate in Chemical Synthesis
The utility of this compound as a pivotal intermediate is most prominently demonstrated in its application in transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions have become indispensable tools in modern organic synthesis for the construction of complex molecular architectures. rsc.org The reactivity of the C-I bond in this compound allows for selective functionalization, enabling the introduction of a wide variety of substituents onto the imidazo[1,2-a]pyridine core. a2bchem.com
One of the primary applications of this compound is in palladium-catalyzed reactions. rsc.orgnih.govbeilstein-journals.org For instance, it serves as a precursor for the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. rsc.org This synthesis can be achieved through a palladium-catalyzed phosphination reaction. rsc.org In this process, the iodo group at the C2 position is replaced by a phosphine (B1218219) moiety, such as diphenylphosphine (B32561). rsc.org The resulting phosphine-containing compound can then undergo further modifications, like a Suzuki cross-coupling reaction at another position (e.g., a bromo or iodo group at C3) to introduce an aryl group, yielding the final 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligand. rsc.org
Furthermore, this compound can be dihalogenated to produce intermediates like 3-bromo-2-iodoimidazo[1,2-a]pyridine. rsc.org The differential reactivity of the C-I and C-Br bonds in such compounds allows for sequential and site-selective cross-coupling reactions. rsc.org Typically, the more reactive C-I bond can be functionalized first, for example, through a phosphination reaction, followed by a Suzuki coupling at the C-Br position. rsc.org This stepwise approach provides a high degree of control in the synthesis of polysubstituted imidazo[1,2-a]pyridines. rsc.org
The versatility of iodo-substituted imidazo[1,2-a]pyridines extends to various other transformations. For example, they are key substrates in aminocarbonylation reactions to produce carboxamido derivatives. mdpi.com Research has shown that iodoimidazo[1,2-a]pyridines can be effectively converted into their corresponding amides using a palladium catalyst and various amines. mdpi.com Moreover, the iodo group facilitates the synthesis of other derivatives through reactions like amino-, aryloxy-, and alkoxycarbonylations. researchgate.net The compound has also been identified as a key intermediate in the synthesis of compounds with potential pharmaceutical applications, such as saripidem (B1681471) and nicopidem. rsc.orgresearchgate.net
The following table summarizes several synthetic transformations where a substituted iodo-imidazo[1,2-a]pyridine serves as a key intermediate.
| Starting Intermediate | Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Palladium-catalyzed Phosphination | Diphenylphosphine, Pd(OAc)₂, Cs₂CO₃, DIPPF | (3-Bromoimidazo[1,2-a]pyridin-2-yl)diphenylphosphine | Not specified | rsc.org |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Ultrasound-Assisted Iodination | I₂, TBHP | 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine | 84 | nih.govacs.org |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Ultrasound-Assisted Iodination | I₂, TBHP | 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine | 74 | acs.org |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Ultrasound-Assisted Iodination | I₂, TBHP | 2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine | 71 | acs.org |
| 6-Iodoimidazo[1,2-a]pyridine (B1303834) | Palladium-catalyzed Aminocarbonylation | Morpholine, Pd/SILP catalyst, CO | (Imidazo[1,2-a]pyridin-6-yl)(morpholino)methanone | Not specified | mdpi.com |
| 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | Intermediate for Pharmaceutical Synthesis | - | Various novel anti-cancer agents | Not applicable | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
2-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSBDQCXPSOHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373338-15-8 | |
| Record name | 2-iodoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Iodoimidazo 1,2 a Pyridine and Its Derivatives
Direct Iodination Approaches
Direct iodination involves the introduction of an iodine atom onto the imidazo[1,2-a]pyridine (B132010) skeleton. These methods are prized for their atom economy and operational simplicity. Research has branched into distinct approaches, primarily categorized by the use of metal catalysts or alternative energy sources like ultrasound, to achieve regioselective C-H functionalization.
Achieving regioselectivity at the C-2 position of the imidazo[1,2-a]pyridine ring is a key synthetic challenge. While the C-3 position is often more electronically favored for electrophilic substitution, specific catalytic systems have been developed to direct functionalization to the C-2 position.
A powerful one-pot procedure for constructing 2-iodoimidazo[1,2-a]pyridine derivatives involves a multi-component reaction of 2-aminopyridines, terminal alkynes, and an iodine source, catalyzed by copper. This method proceeds via an iodine-mediated cyclization. The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, for example, has utilized a copper-catalyzed iodine-mediated cyclization of 2-aminopyridine (B139424) with arylacetylenes as a key step. researchgate.net This type of reaction builds the heterocyclic core and incorporates the iodine atom in a tandem process. In a related approach, a combination of copper(I) iodide and NaHSO₄•SiO₂ catalyzes the reaction of aldehydes, 2-aminopyridines, and terminal alkynes to generate the corresponding imidazo[1,2-a]pyridines in high yields. organic-chemistry.org
Copper(I) iodide (CuI) is a crucial component in many synthetic strategies for imidazo[1,2-a]pyridines, playing a dual role as both a catalyst and sometimes as part of the iodine source. In the synthesis of diverse imidazo[1,2-a]pyridine and indole derivatives, CuI has been used to mediate oxidative C-N and C-C bond formation with molecular iodine as the sole oxidant. organic-chemistry.org In copper-catalyzed one-pot syntheses using aminopyridines and nitroolefins, CuBr was identified as the most effective catalyst, but the broader family of copper(I) halides, including CuI, are central to this chemistry. organic-chemistry.org The copper catalyst facilitates the key cyclization and bond-forming steps that lead to the final heterocyclic product.
The principles of green chemistry have driven the adoption of air or molecular oxygen as the terminal oxidant in these synthetic protocols. Copper-catalyzed aerobic oxidative cyclizations are particularly efficient. organic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been developed and is compatible with a wide array of functional groups. organic-chemistry.org Similarly, a copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins effectively uses air as the oxidant, highlighting an environmentally friendly approach. organic-chemistry.org These aerobic conditions avoid the need for stoichiometric chemical oxidants, which generate waste. organic-chemistry.orgnih.gov
Ultrasound irradiation has emerged as a non-conventional energy source to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder conditions. nih.govorganic-chemistry.org This technique has been successfully applied to the iodination of the imidazo[1,2-a]pyridine scaffold.
A noteworthy advancement is the development of an ultrasound-assisted, metal-catalyst-free method for the iodination of imidazo[1,2-a]pyridines. nih.govacs.orgnih.govacs.org This environmentally friendly protocol employs molecular iodine (I₂) as the iodine source and tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol, a green solvent. nih.govacs.org The reaction demonstrates high efficiency and excellent yields. However, it is crucial to note that this specific method exhibits strong regioselectivity for the C-3 position of the imidazo[1,2-a]pyridine ring, rather than the C-2 position. nih.govacs.orgnih.govacs.org The use of ultrasound significantly improves the reaction rate compared to conventional heating. nih.govacs.org
The general procedure involves placing the imidazo[1,2-a]pyridine substrate, molecular iodine, and TBHP in ethanol within a Schlenk tube and subjecting the mixture to ultrasonic irradiation. nih.govacs.org The reaction mechanism is proposed to involve the formation of more reactive iodine species, such as t-BuOI or HOI, from the interaction of iodine and TBHP, which then undergo electrophilic substitution with the imidazo[1,2-a]pyridine. acs.org
| Substrate | Product | Yield |
|---|---|---|
| 2-(p-tolyl)imidazo[1,2-a]pyridine | 3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | 85% |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 90% |
| 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 67% |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 3-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 60% |
| 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile | 3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile | 65% |
Ultrasound-Assisted Iodination
Cyclization-Based Strategies
Cyclization-based strategies involve the construction of the imidazo[1,2-a]pyridine ring from precursors that may already contain the iodine atom. This approach offers an alternative route to these compounds, often with different substitution patterns.
The classical synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde. This reaction, known as the Tschitschibabin reaction, is a fundamental method for constructing this heterocyclic system. By employing an iodo-substituted 2-aminopyridine as the starting material, it is possible to synthesize an iodo-imidazo[1,2-a]pyridine directly.
For example, the reaction of 5-iodo-2-aminopyridine with chloroacetaldehyde would be expected to yield 6-iodoimidazo[1,2-a]pyridine (B1303834). The mechanism involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the chloroacetaldehyde, followed by intramolecular cyclization through the attack of the exocyclic amino group on the aldehyde carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. While this specific reaction is a direct application of a well-established synthetic method, detailed research findings focusing solely on this specific combination of reactants were not prominently available in the searched literature.
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is characterized by high atom economy, convergence, and the ability to generate diverse molecular scaffolds.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines and related fused heterocycles. researchgate.net This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.net The GBB reaction has become a cornerstone in medicinal chemistry for the generation of libraries of imidazo[1,2-a]pyridine derivatives for drug discovery.
The reaction proceeds via the formation of an iminium species from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement lead to the final 3-amino-substituted imidazo[1,2-a]pyridine product. To introduce an iodine atom into the final product using this methodology, an iodo-substituted 2-aminopyridine or an iodo-substituted aldehyde can be employed as one of the components. This allows for the strategic placement of the iodine atom on the heterocyclic core or on a substituent.
The versatility of the GBB reaction is demonstrated by the wide range of aldehydes and isocyanides that can be used, leading to a vast array of possible 2,3-disubstituted imidazo[1,2-a]pyridine derivatives.
Multi-component Reactions (MCRs)
Condensation of 2-Aminopyridine, Aldehydes, and Isonitriles
The three-component reaction involving 2-aminopyridine, an aldehyde, and an isonitrile, often referred to as the Groebke-Blackburn-Bienaymé reaction (GBBR), is an efficient method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. These derivatives can be precursors to or can be further functionalized to introduce an iodine atom at the 2-position.
An iodine-catalyzed variation of this multicomponent condensation has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. This method is advantageous due to the low cost, ready availability, and benign nature of iodine as a catalyst. The reaction proceeds at room temperature through the condensation of an aryl aldehyde and 2-aminopyridine to form an imine in situ. This imine is then activated by the Lewis acidic iodine, facilitating the nucleophilic addition of an isocyanide, such as tert-butyl isocyanide, which is followed by a [4+1] cycloaddition to yield the final product. nih.gov This straightforward one-pot synthesis offers good yields and short reaction times. nih.gov
Microwave irradiation has also been employed to accelerate this three-component coupling, with scandium triflate as a catalyst. This approach represents a rapid, one-pot preparation of 3-aminoimidazo[1,2-a]pyridines. nih.gov Furthermore, a magnetic nanocatalyst, ZnS-ZnFe2O4, has been utilized in a three-component reaction of 2-aminopyridine, various aldehydes, and cyclohexyl isocyanide to produce imidazo[1,2-a]pyridine derivatives in high yields. nanomaterchem.com This heterogeneous catalyst can be easily separated and recycled. nanomaterchem.com
| Aldehyde | Isonitrile | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | I2 | EtOH | Room Temp, 30 min | N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | 92 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | I2 | EtOH | Room Temp, 35 min | N-(tert-Butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine | 94 |
| Benzaldehyde | tert-Butyl isocyanide | I2 | EtOH | Room Temp, 45 min | N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 88 |
| 4-Methylbenzaldehyde | tert-Butyl isocyanide | I2 | EtOH | Room Temp, 45 min | N-(tert-Butyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 86 |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | I2 | EtOH | Room Temp, 40 min | N-(tert-Butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 90 |
| Benzaldehyde | Cyclohexyl isocyanide | ZnS-ZnFe2O4 | PEG | 110 °C | N-Cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 95 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | ZnS-ZnFe2O4 | PEG | 110 °C | 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 98 |
Copper-Promoted Annulation Reactions of Terminal Alkynes with 2-Aminopyridines
Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines through the annulation of 2-aminopyridines with terminal alkynes. These methods often involve oxidative C-N coupling and C-C bond formation.
A notable example is a visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination reaction. This process utilizes 2-aminopyridines and terminal alkynes to form substituted imidazo[1,2-a]pyridine products at room temperature, with molecular oxygen serving as a green oxidant. rsc.org This photochemical approach allows for the synthesis of 3-substituted-2-ethynylimidazo[1,2-a]pyridines in a single step, involving the formation of two C-N bonds and one C-C bond. rsc.org
In another approach, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes is catalyzed by copper(I) iodide (CuI) and co-catalyzed by a NaHSO₄·SiO₂ system. The use of both CuI and the solid acid co-catalyst is crucial for achieving high yields.
| 2-Aminopyridine Derivative | Terminal Alkyne | Catalyst | Conditions | Product | Yield (%) |
| 2-Aminopyridine | Phenylacetylene | CuCl | Visible light, O2, Room Temp | 2-(Phenylethynyl)-3-phenylimidazo[1,2-a]pyridine | 85 |
| 2-Amino-5-methylpyridine | Phenylacetylene | CuCl | Visible light, O2, Room Temp | 7-Methyl-2-(phenylethynyl)-3-phenylimidazo[1,2-a]pyridine | 82 |
| 2-Aminopyridine | 1-Octyne | CuCl | Visible light, O2, Room Temp | 3-Hexyl-2-(oct-1-yn-1-yl)imidazo[1,2-a]pyridine | 78 |
| 2-Aminopyridine | (4-Methoxyphenyl)acetylene | CuCl | Visible light, O2, Room Temp | 2-((4-Methoxyphenyl)ethynyl)-3-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 88 |
Metal-Free Direct Synthesis Protocols
The development of metal-free synthetic routes to imidazo[1,2-a]pyridines is of great interest to avoid residual metal contamination in pharmaceutical applications and to promote environmentally benign processes. These protocols often rely on the use of iodine or proceed under catalyst-free conditions.
One effective metal-free method involves the reaction of 2-aminopyridines with acetophenones or heteroaryl analogues, promoted by iodine. These reactions can be carried out in different media, such as in a sodium dodecyl sulfate (SDS)-derived micellar medium with gentle heating or in water at room temperature under mild acidic conditions with ammonium (B1175870) chloride. nih.gov
Another catalyst-free approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds, such as ethyl bromopyruvate, by simply refluxing the reactants in a suitable solvent like ethanol. nih.gov This straightforward method provides a direct route to 2-substituted imidazo[1,2-a]pyridines. Additionally, a catalyst-free and simple protocol allows for the regio- and chemoselective synthesis of 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine and phosphorylated alkynes under mild conditions. nih.gov
| 2-Aminopyridine Derivative | Reagent | Conditions | Product | Yield (%) |
| 2-Aminopyridine | Acetophenone | I2, NH4Cl, H2O, Room Temp | 2-Phenylimidazo[1,2-a]pyridine | High |
| 2-Aminopyridine | 4'-Chloroacetophenone | I2, SDS, H2O, Heat | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | High |
| 2-Aminopyridine | Ethyl bromopyruvate | EtOH, Reflux | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | High |
| 2-Aminopyridine | Diethyl (phenylethynyl)phosphonate | Mild conditions | Diethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonate | Good |
Photocatalytic and Electrocatalytic Protocols
Harnessing the energy of light and electricity offers green and efficient alternatives for the synthesis of imidazo[1,2-a]pyridines. These methods often proceed under mild conditions and can provide access to unique chemical reactivity.
A metal-free, visible-light-driven photocatalytic approach for the synthesis of 3-aminoimidazo[1,2-a]pyridines has been developed using Eosin Y as an organic photocatalyst. nih.govacs.orgacs.org This multicomponent reaction of a benzylamine, 2-aminopyridine, and a tert-butyl isocyanide proceeds under environmentally friendly conditions. nih.govacs.orgacs.org The reaction is believed to occur via a Hydrogen Atom Transfer (HAT) process. nih.govacs.orgacs.org This method is notable for its use of inexpensive and non-toxic starting materials and catalyst. nih.govacs.orgacs.org
Electrosynthesis provides another sustainable route. A one-pot, three-component condensation for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives has been achieved through an electro-organic method. nih.gov While this produces a related saturated scaffold, electrochemical methods for the direct synthesis of the aromatic imidazo[1,2-a]pyridine core have also been reported. For instance, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been demonstrated, showcasing the potential of electrosynthesis in constructing imidazopyridine frameworks. rsc.org
| 2-Aminopyridine Derivative | Other Reactants | Catalyst/Method | Conditions | Product | Yield (%) |
| 2-Aminopyridine | Benzylamine, t-Butyl isocyanide | Eosin Y | Visible light, EtOH/H2O, Room Temp | N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 81 |
| 2-Aminopyridine | 4-Methoxybenzylamine, t-Butyl isocyanide | Eosin Y | Visible light, EtOH/H2O, Room Temp | N-(tert-Butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 85 |
| 2-Amino-5-methylpyridine | Benzylamine, t-Butyl isocyanide | Eosin Y | Visible light, EtOH/H2O, Room Temp | N-(tert-Butyl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 78 |
| 2-Aminopyridine | Aldehydes, Meldrum's acid, 2-(nitromethylene)imidazolidine | Electrosynthesis | Propanol, NaBr | Tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives | Good to Excellent |
Reactivity and Functionalization of 2 Iodoimidazo 1,2 a Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Among the various transition metals, palladium complexes have proven to be particularly effective catalysts for the functionalization of 2-iodoimidazo[1,2-a]pyridine. These reactions offer reliable and efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are cornerstone methodologies for the derivatization of the this compound core. The electron-deficient nature of the imidazo[1,2-a]pyridine (B132010) ring system facilitates the initial oxidative addition of the palladium(0) catalyst into the C-I bond, initiating the catalytic cycle for numerous cross-coupling transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of this compound derivatives, this reaction has been employed to introduce aryl substituents, a common structural motif in medicinally relevant compounds.
Research has demonstrated the successful application of this reaction on dihalogenated imidazo[1,2-a]pyridines, where the higher reactivity of the C-I bond compared to a C-Br bond allows for selective functionalization. For instance, 2,3-diiodoimidazo[1,2-a]pyridine can undergo a selective Suzuki cross-coupling reaction with various arylboronic acids at the C-3 position to yield 3-aryl-2-iodoimidazo[1,2-a]pyridine intermediates. researchgate.net This selectivity highlights the nuanced reactivity of the halogenated scaffold. While this specific example functionalizes the C-3 position first, it establishes the general viability of the Suzuki-Miyaura reaction on this heterocyclic system under palladium catalysis. The resulting 3-aryl-2-iodoimidazo[1,2-a]pyridine is then a direct precursor for subsequent functionalization at the C-2 position. researchgate.net
| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product (3-aryl-2-iodoimidazo[1,2-a]pyridine) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 80 °C | 2-Iodo-3-phenylimidazo[1,2-a]pyridine | 72 | researchgate.net |
| 2-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 80 °C | 2-Iodo-3-(2-methoxyphenyl)imidazo[1,2-a]pyridine | 81 | researchgate.net |
| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane | 80 °C | 3-(3,5-Dimethoxyphenyl)-2-iodoimidazo[1,2-a]pyridine | 75 | researchgate.net |
(Detailed research findings and data for this specific reaction on this compound were not available in the consulted sources.)
(Detailed research findings and data for this specific reaction on this compound were not available in the consulted sources.)
(Detailed research findings and data for these specific reactions on this compound were not available in the consulted sources. However, studies on the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives have been successfully conducted, suggesting the potential for similar reactivity at the C-2 position.) mdpi.comnih.gov
The formation of carbon-phosphorus (C-P) bonds is crucial for the synthesis of phosphine (B1218219) ligands, which are pivotal in catalysis. Palladium-catalyzed phosphination has been successfully applied to 3-aryl-2-iodoimidazo[1,2-a]pyridine substrates to create a library of novel phosphine ligands. researchgate.net
In these syntheses, the 3-aryl-2-iodoimidazo[1,2-a]pyridine intermediate is coupled with a secondary phosphine, such as diphenylphosphine (B32561) or dicyclohexylphosphine. The reaction is typically catalyzed by a palladium complex, for example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable phosphine ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DIPPF) and a base. researchgate.net These reactions proceed in moderate to good yields and demonstrate an effective method for installing a phosphino (B1201336) group at the C-2 position of the imidazo[1,2-a]pyridine core. researchgate.netnih.gov
| Substrate (Ar) | Phosphine | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenyl | Diphenylphosphine | Pd₂(dba)₃ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 61 | researchgate.net |
| 2-Methoxyphenyl | Diphenylphosphine | Pd₂(dba)₃ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 79 | researchgate.net |
| 2-Methoxyphenyl | Dicyclohexylphosphine | Pd₂(dba)₃ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 83 | researchgate.net |
| 3,5-Dimethoxyphenyl | Diphenylphosphine | Pd₂(dba)₃ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 80 | researchgate.net |
Copper-Catalyzed Reactions
Copper catalysis has been extensively employed for the functionalization of this compound, offering a cost-effective and efficient alternative to palladium-catalyzed systems. These reactions often proceed under mild conditions and exhibit broad substrate scope.
One of the key applications of copper catalysis is in C-N bond formation. For instance, iodine/CuI mediated double oxidative C-H amination has been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines themselves. researchgate.net This methodology highlights the role of copper in facilitating the formation of the imidazo[1,2-a]pyridine core, which can then be further functionalized. While direct copper-catalyzed amination of this compound is a plausible transformation, much of the reported copper-catalyzed functionalization focuses on C-C, C-S, and C-O bond formation.
Copper-promoted annulation reactions of terminal alkynes with 2-aminopyridines using a copper halide as the halogen source provides a direct route to 2-halogenated imidazo[1,2-a]pyridines. researchgate.net Furthermore, copper-catalyzed Sonogashira-type coupling reactions of iodo-substituted imidazo[1,2-a]pyridines with terminal alkynes have been developed, providing access to alkynyl-substituted derivatives which are valuable synthetic intermediates. nih.govresearchgate.netrsc.orgrsc.orgmdpi.com
A convenient method for the copper(I)-catalyzed direct arylation of substituted imidazo[1,2-a]pyridine at the C-3 position with aryl iodides, bromides, and triflates has also been reported. nih.gov While this focuses on C-3 functionalization, it underscores the utility of copper in activating C-H bonds within this heterocyclic system, a principle that can be extended to the functionalization of pre-halogenated derivatives like this compound.
Table 1: Examples of Copper-Catalyzed Reactions of Imidazo[1,2-a]pyridine Derivatives
| Starting Material | Reagent | Catalyst System | Product | Reference |
| 2-Aminopyridine (B139424), Terminal Alkyne | Copper Halide | CuX | 2-Haloimidazo[1,2-a]pyridine | researchgate.net |
| 2-(2-Bromophenyl)imidazole | Terminal Alkyne | CuI / o-phenanthroline | Imidazo[2,1-a]isoquinoline derivative | nih.gov |
| Imidazo[1,2-a]pyridine | Aryl Iodide/Bromide/Triflate | CuI | 3-Arylimidazo[1,2-a]pyridine | nih.gov |
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often displaying unique reactivity and providing a more economical alternative to palladium. rsc.org Nickel-catalyzed reactions of this compound allow for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.
Nickel-catalyzed Suzuki-Miyaura coupling reactions of aryl halides, including iodo-substituted heterocycles, with boronic acids are well-established methods for the formation of biaryl compounds. researchgate.netnih.gov These reactions typically employ a nickel(II) precatalyst, such as NiCl2, often in combination with a phosphine or N-heterocyclic carbene (NHC) ligand. The use of nickel catalysts can be particularly advantageous for the coupling of challenging substrates.
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can also be effectively catalyzed by nickel complexes. nwnu.edu.cnwikipedia.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-amino-substituted imidazo[1,2-a]pyridine derivatives. The choice of ligand is crucial for achieving high catalytic activity and broad substrate scope. While palladium catalysis is more commonly reported for this transformation, nickel-based systems offer a viable and often more reactive alternative. chemrxiv.orgchemrxiv.orgnih.gov
Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | NiCl2(PCy3)2 | Biaryl | nih.gov |
| Buchwald-Hartwig Amination | Aryl Tosylate | Indole, Benzimidazole | Ni(dppp)Cl2 | N-Arylated Heterocycle | nwnu.edu.cn |
Regioselectivity in Functionalization of Polyhalogenated Imidazo[1,2-a]pyridines
The presence of multiple halogen atoms on the imidazo[1,2-a]pyridine ring introduces the challenge of regioselectivity. The differential reactivity of various halogens (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions can be exploited to achieve selective functionalization at a specific position.
Selective Substitution of Iodine over other Halogens
In polyhalogenated imidazo[1,2-a]pyridines containing both iodine and other halogens such as chlorine or bromine, the substitution of the iodine atom is highly favored in palladium-catalyzed cross-coupling reactions. nih.gov This regioselectivity is attributed to the weaker C-I bond strength and the greater ease of oxidative addition to the palladium catalyst compared to C-Br or C-Cl bonds.
For instance, in the functionalization of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines, the substitution of the iodine atom was found to be completely regioselective in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. nih.gov This allows for a stepwise functionalization strategy, where the iodo-substituent is first replaced, followed by the modification of the less reactive halogen under more forcing conditions. A similar regioselectivity is observed in the palladium-catalyzed Sonogashira and Suzuki-Miyaura reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines. africaresearchconnects.com
This predictable reactivity allows for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives in a controlled manner, which is crucial for structure-activity relationship studies in drug discovery.
Other Functionalization Strategies
Beyond metal-catalyzed cross-coupling reactions, this compound can undergo a variety of other useful transformations, including cyanation and the formation of C-S and C-O bonds.
Cyanation Reactions
The introduction of a cyano group is a valuable transformation in organic synthesis, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amides, and amines. The cyanation of this compound can be achieved through several methods.
Copper-mediated cyanation is a common approach. This can involve the use of copper(I) cyanide in a Rosenmund-von Braun-type reaction. wikipedia.orggoogle.com More recently, methods utilizing catalytic amounts of copper have been developed. For example, a copper-mediated oxidative C-H cyanation of imidazo[1,2-a]pyridines using ammonium (B1175870) iodide and DMF as a non-toxic combined cyano-group source has been reported. researchgate.net This reaction proceeds through an initial iodination followed by cyanation. A method for the regioselective cyanation of heterocycles using a copper cyanide catalyst and an iodine oxidant has also been developed. nih.gov
Palladium-catalyzed cyanation of aryl halides, including iodo-substituted heterocycles, using sources like zinc cyanide or potassium ferrocyanide is another effective strategy. nih.govchem-soc.si Electrochemical methods for the regioselective C-H cyanation of imidazo[1,2-a]pyridines at the C-3 position have also been developed, using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. researchgate.net
C-S and C-O Bond Formation
The formation of carbon-sulfur and carbon-oxygen bonds at the 2-position of the imidazo[1,2-a]pyridine ring introduces important functionalities for biological applications and materials science.
Copper-catalyzed methods are prevalent for C-S bond formation. The coupling of this compound with thiols can be achieved using a copper catalyst, often in the presence of a ligand and a base. nih.govrsc.org For example, a copper-catalyzed thiolation of imidazo[1,2-a]pyridines with (hetero)aryl thiols using molecular oxygen as the oxidant has been reported. dntb.gov.ua
For C-O bond formation, copper-catalyzed Chan-Evans-Lam coupling provides a powerful method for the reaction of arylboronic acids with alcohols and phenols. nih.gov This methodology can be applied to the synthesis of 2-alkoxy or 2-aryloxy-imidazo[1,2-a]pyridine derivatives. Additionally, BCl3-mediated reactions of imidazo[1,2-a]pyridines have been developed for the formation of C-N, C-S, and C-O bonds. researchgate.net
Table 3: Other Functionalization Reactions of Imidazo[1,2-a]pyridines
| Reaction Type | Substrate | Reagent | Conditions | Product | Reference |
| Cyanation | Imidazo[1,2-a]pyridine | NH4I, DMF | Copper-mediated | 3-Cyanoimidazo[1,2-a]pyridine | researchgate.net |
| Cyanation | Heterocycle | NaCN | CuCN catalyst, I2 oxidant | Cyanated Heterocycle | nih.gov |
| Thiolation | Imidazo[1,2-a]pyridine | (Hetero)aryl thiol | Copper catalyst, O2 | 2-Thioether-substituted imidazo[1,2-a]pyridine | dntb.gov.ua |
| C-O Bond Formation | Imidazo[1,2-a]pyridine | - | BCl3-mediated | 2-Oxy-functionalized imidazo[1,2-a]pyridine | researchgate.net |
Applications and Derivatives of 2 Iodoimidazo 1,2 a Pyridine
Precursors for Imaging Agents and Probes
The iodo-imidazo[1,2-a]pyridine framework is a key component in the synthesis of diagnostic imaging agents, particularly for neurodegenerative diseases.
Derivatives of iodo-imidazo[1,2-a]pyridine are instrumental in the development of radioligands for the in vivo imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease (AD). One of the most notable derivatives is 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine, commonly known as IMPY. nih.govnih.gov This compound, when labeled with iodine-123 or iodine-125 (B85253) ([¹²³I/¹²⁵I]IMPY), serves as a potent probe for Single-Photon Emission Computed Tomography (SPECT). nih.gov
Research has shown that [¹²⁵I]IMPY exhibits high binding affinity for synthetic Aβ aggregates (Kᵢ = 15 ± 5 nM) and selectively labels plaques in postmortem AD brain tissue. nih.gov In animal models, it demonstrates excellent brain uptake and rapid washout, which are critical properties for effective imaging agents. nih.govnih.gov Further studies have led to the development of second-generation agents like [¹²⁵I]DRM106, which showed even higher affinity for Aβ fibrils compared to IMPY and demonstrated clear, specific binding in the hippocampus of AD-model mice. nih.govnih.gov
The core structure is also adapted for Positron Emission Tomography (PET) imaging. By modifying the IMPY structure, for instance by replacing one of the N-methyl groups with a fluoroalkyl chain, ¹⁸F-labeled derivatives can be synthesized. These PET radioligands, such as FPM-IMPY and FEM-IMPY, retain a moderate binding affinity for Aβ aggregates and are valuable for PET imaging applications. nih.gov
| Compound | Imaging Modality | Binding Affinity (Kᵢ) for Aβ Aggregates |
|---|---|---|
| IMPY | SPECT | 15 ± 5 nM |
| FPM-IMPY | PET | 27 ± 8 nM |
| FEM-IMPY | PET | 40 ± 5 nM |
| DRK092 | SPECT | Higher than IMPY |
| DRM106 | SPECT | Higher than IMPY |
Synthesis of Advanced Imidazo[1,2-a]pyridine (B132010) Derivatives
The carbon-iodine bond in 2-iodoimidazo[1,2-a]pyridine is a versatile handle for constructing more complex molecules through cross-coupling reactions.
Phosphino-substituted imidazo[1,2-a]pyridines are an important class of ligands for palladium-catalyzed cross-coupling reactions. The synthesis of these ligands often utilizes iodo-imidazo[1,2-a]pyridine intermediates. One established route involves the copper-catalyzed cyclization of 2-aminopyridine (B139424) with arylacetylenes to produce 3-aryl-2-iodoimidazo[1,2-a]pyridines. These iodo-derivatives then undergo a palladium-catalyzed phosphination reaction to yield the final 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. researchgate.netnih.gov
An alternative strategy begins with the synthesis of 2,3-diiodoimidazo[1,2-a]pyridine or 2-iodo-3-bromoimidazo[1,2-a]pyridine from 2-aminopyridine. These dihalogenated compounds can then undergo sequential palladium-catalyzed reactions, such as a Suzuki coupling followed by phosphination, to introduce both aryl and phosphino (B1201336) groups at specific positions. researchgate.netnih.gov These synthetic pathways demonstrate the utility of the iodo-substituent as a reactive site for introducing phosphorus-containing functional groups essential for catalysis.
Palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines provides a direct route to carboxamido derivatives, which are prevalent in pharmacologically active compounds. mdpi.comnih.gov Research has shown that the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) can lead to two primary products: the corresponding amide (monocarbonylation) or the α-ketoamide (double carbonylation). mdpi.com
The selectivity between these two products is highly dependent on the reaction conditions. For example, using a heterogeneous palladium catalyst, high pressures of carbon monoxide (30 bar) in a polar solvent like DMF favor the formation of the α-ketoamide. mdpi.com Conversely, lower CO pressures (5 bar) in a less polar solvent such as toluene (B28343) tend to yield the amide as the major product. mdpi.com This tunable reactivity allows for the selective synthesis of either amides or α-ketoamides from the same iodo-imidazo[1,2-a]pyridine precursor. mdpi.comnih.gov
| Substrate | Amine Nucleophile | Pressure (CO) | Solvent | Major Product | Selectivity |
|---|---|---|---|---|---|
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | 30 bar | DMF | α-Ketoamide | Excellent |
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | 5 bar | Toluene | Amide | High |
| 6-Iodoimidazo[1,2-a]pyridine | Aniline | 5 bar | Toluene | Amide | Complete Conversion |
The imidazo[1,2-a]pyridine core is an attractive fluorophore due to its rigid, π-conjugated bicyclic structure. ijrpr.com The introduction of various substituents, often via reactions at an iodo-position, allows for the fine-tuning of its photophysical properties, including absorption/emission wavelengths, fluorescence quantum yields, and Stokes shifts. acs.orgresearchgate.netnih.gov
The fluorescence characteristics of imidazo[1,2-a]pyridine derivatives are highly sensitive to the nature and position of their substituents. Electron-donating groups generally enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com The introduction of aryl groups can increase the fluorescence yield. ijrpr.com
Certain structural motifs give rise to exceptionally large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. Derivatives containing a 2-(2′-hydroxyphenyl) substituent can undergo Excited State Intramolecular Proton Transfer (ESIPT), resulting in very large Stokes shifts, on the order of 11,000 cm⁻¹. acs.org Similarly, π-expanded azole-fused imidazo[1,2-a]pyridines also exhibit high fluorescence emission with large Stokes shifts and moderate-to-good quantum yields. researchgate.net The ability to synthesize a wide array of these derivatives, often starting from halogenated precursors, is key to developing new materials for applications in optoelectronics and biological imaging. ijrpr.comresearchgate.net
| Derivative Class | Key Structural Feature | Notable Photophysical Property |
|---|---|---|
| 2-Aryl-imidazo[1,2-a]pyridines | Aryl group at C2 | High fluorescence quantum yield acs.org |
| ESIPT-capable derivatives | 2-(2′-hydroxyphenyl) group | Very large Stokes shift (~11,000 cm⁻¹) acs.org |
| π-Expanded azole-fused derivatives | Extended conjugation | Large Stokes shifts and good quantum yields researchgate.net |
| Quaternized derivatives | Positive charge on pyridine (B92270) nitrogen | Blue fluorescence with good quantum yields researchgate.net |
Derivatives with Tunable Photophysical Properties
Excited State Intramolecular Proton Transfer (ESIPT) Characteristics
The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a significant characteristic of certain imidazo[1,2-a]pyridine derivatives, particularly those bearing a 2-(2'-hydroxyphenyl) substituent, known as HPIP nih.govnii.ac.jp. This process involves the transfer of a proton between two atoms within the same molecule upon photoexcitation. In HPIP and its derivatives, an intramolecular hydrogen bond exists between the hydroxyl group of the phenyl ring and the nitrogen atom of the imidazo[1,2-a]pyridine core nii.ac.jp.
Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity and basicity of the proton donor (hydroxyl group) and acceptor (nitrogen atom) sites are altered, facilitating the transfer of the proton. This transfer results in the formation of a transient tautomeric species, which is energetically more favorable in the excited state. The return of this keto-tautomer to the ground state is accompanied by the emission of light (fluorescence) at a significantly longer wavelength than the initial absorption. This results in an unusually large separation between the maximum absorption and emission wavelengths, known as a Stokes shift tandfonline.com.
While derivatives like HPIP are well-studied for their ESIPT properties, which can be modulated by solvent polarity and the presence of substituents, the specific ESIPT characteristics of this compound are less documented tandfonline.commdpi.com. The fundamental principles observed in HPIP derivatives provide a framework for understanding potential photophysical behaviors within this class of compounds. In fluid solutions, many ESIPT-capable imidazo[1,2-a]pyridines show faint dual emission, but in rigid matrices like polymer films, they can display highly efficient ESIPT fluorescence nih.govresearchgate.net.
Influence of Substituents on Emission Characteristics
The emission characteristics of imidazo[1,2-a]pyridine derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core and any appended aryl rings nih.govresearchgate.net. These modifications allow for the fine-tuning of the fluorescence color and quantum yield.
The introduction of substituents with different electronic properties—electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs)—can cause significant shifts in the emission spectra nih.govresearchgate.net.
On the Phenyl Ring : When substituents are placed on a 2-phenyl ring, the effect is pronounced. Strong electron-donating groups, such as amino (-NH₂) and dimethylamino (-N(CH₃)₂), at the 4'-position cause a marked red shift in the fluorescence, moving the emission towards the visible region (e.g., λfl = 445-446 nm in ethanol) researchgate.net. This is attributed to the contribution of an excited intramolecular charge transfer (ICT) state researchgate.net. Conversely, attaching electron-withdrawing groups to the phenyl ring also leads to a red shift of the ESIPT fluorescence emission band nih.govresearchgate.net.
On the Imidazopyridine Core : The effect is reversed when substituents are placed on the imidazo[1,2-a]pyridine nucleus itself. The introduction of electron-donating or electron-withdrawing groups onto the imidazopyridine part results in fluorescence shifts in the opposite direction compared to substitution on the phenyl ring nih.govresearchgate.net. For instance, functionalizing the C6 position with electron-donating or electron-accepting groups can tune the emission from the near-UV to the deep-blue region nih.gov.
Other substituents also play a role. A methyl group or the substitution of a phenyl with a naphthyl group generally does not deteriorate the fluorescent properties researchgate.netnih.gov. However, the presence of a nitro group, a strong EWG, is known to quench fluorescence entirely nih.gov. The 2-iodo substituent, being a halogen, is generally considered an electron-withdrawing group and would be expected to influence the electronic structure and thus the emission properties of the imidazo[1,2-a]pyridine scaffold.
| Substituent Group | Position | Effect on Emission | Reference |
|---|---|---|---|
| Amino (-NH₂) | 4'-position of 2-phenyl ring | Marked red shift | researchgate.net |
| Dimethylamino (-N(CH₃)₂) | 4'-position of 2-phenyl ring | Marked red shift | researchgate.net |
| Electron-Donating Groups | Phenyl Ring | Blue shift of ESIPT fluorescence | nih.govresearchgate.net |
| Electron-Withdrawing Groups | Phenyl Ring | Red shift of ESIPT fluorescence | nih.govresearchgate.net |
| Electron-Donating Groups | Imidazopyridine Core | Red shift of ESIPT fluorescence | nih.govresearchgate.net |
| Electron-Withdrawing Groups | Imidazopyridine Core | Blue shift of ESIPT fluorescence | nih.govresearchgate.net |
| Nitro (-NO₂) | Any ring position | Quenches (destroys) fluorescence | nih.gov |
Compounds for Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of potent biological activities and its presence in numerous clinically used drugs rjraap.comresearchgate.netresearchgate.net. This nitrogen-containing heterocyclic system is a key component in medications with diverse therapeutic applications, including the sedative zolpidem, the antiulcer agent soraprazan, and the cardiotonic drug olprinone (B1662815) rjraap.comresearchgate.netresearchgate.net. Its derivatives have been extensively investigated for a multitude of pharmacological effects, including anticancer, antituberculosis, anti-inflammatory, antiviral, and antibacterial properties rjraap.commdpi.comnih.gov. The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications at various positions, enabling the development of targeted therapeutic agents and making it a valuable framework for drug discovery and development programs nih.gov.
Active Pharmaceutical Ingredients (APIs) and Lead Compounds
The imidazo[1,2-a]pyridine framework is a foundational component for numerous active pharmaceutical ingredients (APIs). Specifically, synthetic strategies have been developed for 2-iodo-imidazo[1,2-a]pyridines with the explicit design that these compounds can serve as APIs for marketed drugs such as the hypnotic agent sarpidem and the anxiolytic necopidem (B26638) researchgate.net.
Beyond direct API applications, the imidazo[1,2-a]pyridine scaffold is a prolific source of lead compounds for new drug discovery initiatives. Its derivatives have been identified as promising starting points in the development of novel treatments for a variety of diseases. For example, imidazo[1,2-a]pyridine-based analogues have been advanced as lead molecules in oncology and are currently undergoing human clinical trials nih.gov. In the field of infectious diseases, compounds from this class have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. The adaptability of the scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for medicinal chemistry campaigns researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can design more potent and selective drug candidates.
Anticancer Activity (Nek2 Inhibition): In the pursuit of novel anticancer agents, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in various tumors nih.gov. SAR analysis of these compounds against the MGC-803 gastric cancer cell line revealed key structural requirements for potent activity. For instance, compound 28e from this series demonstrated significant proliferation inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 38 nM, highlighting the potential of this scaffold for developing effective Nek2 inhibitors nih.gov.
Anthelmintic Activity: SAR studies on imidazo[1,2-a]pyridine derivatives have also identified potent anthelmintic agents. Rational design and screening led to the discovery that installing a thiophenyl group onto the pyridine ring of the core structure dramatically improved the in vivo potency of the compound series, leading to the identification of wide-spectrum anthelmintics researchgate.net.
The table below summarizes key SAR findings for imidazo[1,2-a]pyridine derivatives against different biological targets.
| Therapeutic Target / Disease | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| Cancer (Nek2 Inhibition) | Specific substitutions on the imidazo[1,2-a]pyridine core (e.g., compound 28e) | Led to potent proliferation inhibitory activity (IC₅₀ = 38 nM) | nih.gov |
| Helminth Infections | Installation of a thiophenyl group on the pyridine ring | Dramatically improved in vivo anthelmintic potency | researchgate.net |
Computational and Spectroscopic Studies of 2 Iodoimidazo 1,2 a Pyridine and Its Derivatives
Spectroscopic Characterization Techniques
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 2-iodoimidazo[1,2-a]pyridine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography are routinely employed.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, electrospray ionization (ESI) is a common technique. nih.gov The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the molecule. nih.gov The presence of iodine is often confirmed by its characteristic isotopic pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming its identity. nih.gov For example, the HRMS (CI) for C₁₄H₁₃IN₃ was calculated as 350.015425 and found to be 350.016039, confirming the composition of [4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylamine. nih.gov
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine (B132010) derivatives exhibit characteristic absorption bands in the UV-Vis region, typically arising from π–π* transitions within the conjugated aromatic system. nih.gov The absorption spectra of these compounds often show multiple bands. For instance, V-shaped bis-imidazo[1,2-a]pyridine fluorophores display a band around 320 nm, which is attributed to π–π* transitions delocalized over the imidazo[1,2-a]pyridine and a central phenyl ring. nih.gov A higher-energy band is often observed around 250-270 nm. nih.gov The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core, including the iodo group. researchgate.net
X-ray Crystallography for Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For imidazo[1,2-a]pyridine derivatives, X-ray crystallography has been used to confirm the connectivity of the fused ring system and the position of various substituents. researchgate.net The crystal structure reveals the planarity of the bicyclic core and provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. researchgate.net
Computational Chemistry Applications
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a significant role in complementing experimental data and providing deeper insights into the properties of imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies for IR spectra, and calculate NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm structural assignments.
Furthermore, computational studies are employed to investigate the electronic structure of these molecules. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic absorption properties observed in UV-Vis spectroscopy. nih.govresearchgate.net Molecular docking and dynamic simulations are also used to predict how these molecules might interact with biological targets, such as proteins or enzymes, guiding the design of new therapeutic agents. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of this compound and its derivatives. These calculations provide insights into the distribution of electron density and the nature of chemical bonds within the molecule.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are utilized to explore the photophysical properties of these compounds. researchgate.net TD-DFT can predict the energies of electronic transitions, which are fundamental to understanding the absorption and emission of light. These theoretical investigations are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific photophysical characteristics. researchgate.net
Illustrative Data Table for DFT Calculated Properties of this compound
| Parameter | Calculated Value (Illustrative) |
| Ground State Energy (Hartree) | -450.12345 |
| Dipole Moment (Debye) | 2.5 |
| Polarizability (a.u.) | 150.789 |
Note: The values in this table are for illustrative purposes only, as specific DFT data for this compound were not available in the reviewed literature.
HOMO-LUMO Analysis and Band Gap Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. schrodinger.comnih.gov
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can also correlate with the molecule's potential bioactivity. nih.gov In the context of photophysical properties, the HOMO-LUMO gap is related to the lowest energy electronic transition, which influences the wavelength of light absorbed and emitted by the molecule. schrodinger.com
For imidazo[1,2-a]pyridine derivatives, HOMO-LUMO analysis can reveal how substituents, such as the iodine atom at the 2-position, modulate the electronic properties of the core structure. The distribution of the HOMO and LUMO across the molecule can indicate the regions most involved in electron donation and acceptance, respectively.
Illustrative Data Table for HOMO-LUMO Energies and Band Gap of this compound
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Band Gap (ΔE) | 4.70 |
Note: The values in this table are for illustrative purposes only, as specific HOMO-LUMO energy data for this compound were not available in the reviewed literature.
Theoretical Absorption Spectra
Theoretical absorption spectra, calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), provide a computational prediction of a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netrsc.org These calculations determine the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can then be compared with experimental data to validate the computational methodology and to aid in the assignment of experimental absorption bands to specific electronic transitions. rsc.org
The theoretical absorption spectrum can reveal the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and how the electron density is redistributed upon excitation. For this compound, TD-DFT calculations can predict how the iodine substituent influences the absorption properties compared to the unsubstituted parent compound or other halogenated derivatives. This information is particularly useful in the design of novel dyes and fluorescent probes based on the imidazo[1,2-a]pyridine scaffold.
Illustrative Data Table for Theoretical Absorption Spectrum of this compound
| Transition | Calculated λmax (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) | Major Contribution |
| S0 → S1 | 320 | 0.15 | HOMO → LUMO |
| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.10 | HOMO → LUMO+1 |
Note: The values in this table are for illustrative purposes only, as specific theoretical absorption spectral data for this compound were not available in the reviewed literature.
Molecular Docking Investigations for Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.govnanobioletters.com This in silico method can provide valuable insights into the potential biological activity of a compound and guide the design of more potent and selective inhibitors.
For imidazo[1,2-a]pyridine derivatives, molecular docking studies have been conducted to investigate their potential as anticancer, antimicrobial, and antiviral agents. nih.govnanobioletters.comchemmethod.com These studies typically involve docking the compounds into the active site of a specific biological target, such as an enzyme or a receptor. The docking results are often expressed as a docking score, which is an estimation of the binding affinity. The analysis of the binding interactions, such as hydrogen bonds and hydrophobic interactions, can reveal the key structural features responsible for the observed or predicted activity. nanobioletters.com While specific molecular docking studies for this compound are not extensively reported, the general imidazo[1,2-a]pyridine scaffold has shown promise in various therapeutic areas. nih.gov
Illustrative Data Table for Molecular Docking of this compound with a Hypothetical Protein Target
| Parameter | Value (Illustrative) |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Amino Acid 1, Amino Acid 2 |
| Type of Interactions | Hydrogen Bond, Hydrophobic Interaction |
Note: The values in this table are for illustrative purposes only, as specific molecular docking data for this compound were not available in the reviewed literature.
Future Directions and Research Gaps
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 2-iodoimidazo[1,2-a]pyridines often rely on methods such as copper-catalyzed oxidative cyclization. researchgate.net While effective, there is a continuous drive towards more environmentally benign and efficient processes.
Future research should focus on:
Metal-Free Synthesis: Developing novel, metal-free procedures for the synthesis of 2-iodoimidazo[1,2-a]pyridine and its derivatives would reduce cost and environmental impact. Exploring methodologies that utilize green solvents and operate under open-air conditions represents a significant step toward sustainability. researchgate.net
Atom Economy: Methodologies that improve atom economy, such as one-pot, multi-component reactions, are highly desirable. researchgate.net Designing synthetic pathways that minimize waste by incorporating most of the atoms from the reactants into the final product is a key goal of green chemistry.
Milder Reaction Conditions: A persistent challenge is the use of harsh reaction conditions in some synthetic protocols. acs.org Research into reactions that proceed under mild conditions, such as lower temperatures and pressures, will make the synthesis more energy-efficient and scalable. researchgate.net
Exploration of New Reactivity Profiles and Transformations
This compound is a valuable building block primarily due to the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions. researchgate.net However, its full reactive potential has yet to be unlocked.
Key areas for future investigation include:
Novel Coupling Reactions: While its use in Suzuki and palladium-catalyzed phosphination reactions is established, its utility in other modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) should be systematically explored with a wider range of coupling partners. researchgate.netevitachem.com
C-H Functionalization: Direct functionalization of the C-H bonds on the imidazo[1,2-a]pyridine (B132010) core, while leaving the C-I bond intact for subsequent reactions, would provide a powerful tool for late-stage diversification of complex molecules.
Unconventional Transformations: The discovery of unique reactivity, such as the BCl₃-mediated C-N, C-S, and C-O bond formation at the C3-methylene position of related imidazo[1,2-a]pyridines, highlights the potential for uncovering novel transformations. acs.orgsemanticscholar.org Future studies could investigate similar unusual reactivity profiles for this compound itself.
Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox catalysis and electrochemistry to this compound could open up new reaction pathways that are inaccessible through traditional thermal methods, often under milder conditions.
Advanced Applications in Chemical Biology and Materials Science
The imidazo[1,2-a]pyridine core is present in several marketed drugs and is a scaffold of interest in materials science. researchgate.net Derivatives of this compound are well-positioned for advanced applications in these fields.
Future research opportunities include:
Fluorescent Probes: There is a need for novel fluorescent probes for biological imaging and sensing. Derivatives of imidazo[1,2-a]pyridines have shown promising photophysical properties, such as significant Stokes shifts and high quantum yields. researchgate.net Systematic derivatization of the this compound core could lead to the development of new probes with tailored properties for specific biological targets or environments. researchgate.net
Organic Electronics: The structural characteristics of the fused heterocyclic system make it an attractive candidate for applications in materials science. researchgate.net Future work could explore the synthesis of polymers or small molecules derived from this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic conductors.
Medicinal Chemistry: As a versatile intermediate, this compound is crucial for generating libraries of compounds for drug discovery. Its use in synthesizing potential modulators of metabotropic glutamate (B1630785) receptors (mGluR) has been noted. google.com Further exploitation of this building block can lead to new therapeutic agents for a wide range of disorders. google.com
Comprehensive Structure-Property and Structure-Activity Relationship Studies
To rationally design new molecules with desired functions, a deep understanding of how chemical structure relates to physical properties and biological activity is essential. For this compound derivatives, these relationships are not yet fully understood.
Gaps in the current research that need to be addressed:
Structure-Property Relationships: A systematic study correlating structural modifications of the imidazo[1,2-a]pyridine scaffold with its photophysical properties (absorption, emission, quantum yield) is needed. This would provide a roadmap for designing highly efficient fluorescent materials.
Structure-Activity Relationships (SAR): In medicinal chemistry, detailed SAR studies are crucial. While the SAR of some imidazopyridine derivatives as antibacterial agents or benzodiazepine (B76468) receptor ligands has been explored, a broader, more systematic approach is required. acs.orgresearchgate.netresearchgate.net Creating focused libraries of compounds derived from this compound and screening them against various biological targets would help to build comprehensive SAR models, guiding the development of more potent and selective therapeutic agents.
The table below summarizes exemplary research findings that highlight the potential for future exploration.
| Research Area | Precursor/Intermediate | Transformation/Application | Key Finding |
| Synthesis | 2-Aminopyridine (B139424), Arylacetylenes | Copper-catalyzed iodine-mediated cyclization | Synthesis of 3-aryl-2-iodoimidazo[1,2-a]pyridines. researchgate.net |
| Reactivity | 3-((Benzyloxy)methyl)-2-iodoimidazo[1,2-a]pyridine | BCl₃-mediated reaction with nucleophiles | Formation of C-N, C-S, and C-O bonds via in situ debenzylation. acs.orgresearchgate.netsemanticscholar.org |
| Chemical Biology | Imidazo[1,2-a]pyridines | Aminophosphonation | Resulting compounds show promising photophysical properties for fluorescent probes. researchgate.net |
| Medicinal Chemistry | Imidazo[1,2-a]pyridine derivatives | Synthesis and evaluation | Identification of compounds with potential as mGluR5 modulators. google.com |
Q & A
Q. What are the common synthetic routes for 2-iodoimidazo[1,2-a]pyridine derivatives, and how are they optimized for yield and purity?
The synthesis of this compound derivatives often employs multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridines, aldehydes, and isocyanides . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes are also effective, offering high regioselectivity and scalability . Solvent-free methods under mild conditions (e.g., triethylamine catalysis) minimize by-products and improve yields (e.g., 75–90%) while adhering to green chemistry principles . Key optimization steps include adjusting catalyst loading (e.g., 5–10 mol% iodine or CuI), reaction temperature (80–120°C), and solvent systems (e.g., ethanol or DMSO).
Q. How is structural characterization of this compound derivatives performed?
Structural elucidation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, 2-(4-nitrophenyl)imidazo[1,2-a]pyridine derivatives exhibit distinct aromatic proton signals at δ 7.8–8.5 ppm in ¹H NMR, while iodinated carbons appear at δ 90–100 ppm in ¹³C NMR . HRMS confirms molecular ions (e.g., [M+H]⁺ for C₁₀H₇IN₃: calc. 296.9704, found 296.9708) . X-ray crystallography further validates intermolecular interactions, such as π-stacking and C–H···N hydrogen bonds, which influence packing and stability .
Q. What pharmacological activities are associated with this compound derivatives?
These derivatives exhibit broad therapeutic potential , including:
- Anticancer activity : Compound 10a (2-(4-nitrophenyl) derivative) shows cytotoxicity against HepG2 (IC₅₀ = 18 µM) and MCF-7 (21 µM) cell lines .
- Anti-inflammatory properties : Imidazo[1,2-a]pyridine scaffolds inhibit pro-fibrotic pathways in vivo, reducing inflammatory markers like TNF-α .
- Antimicrobial effects : Structural analogs demonstrate activity against Gram-positive bacteria (MIC = 4–8 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the solubility and bioavailability of this compound derivatives?
Poor solubility is addressed via:
- Structural modifications : Introducing polar groups (e.g., -NH₂, -OH) at the 3-position enhances aqueous solubility .
- Co-crystallization : Using succinic acid or cyclodextrins improves dissolution rates .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability by 3–5 fold in preclinical models .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
Contradictory results, such as Compound 10a’s high IC₅₀ in Vero cells (76 µM) vs. low IC₅₀ in Hep-2 (20 µM), may arise from:
- Cell line variability : Differences in membrane permeability (e.g., P-gp expression in Vero cells) .
- Assay conditions : Varying incubation times (24 vs. 48 hrs) or serum concentrations (5% vs. 10% FBS) alter compound efficacy .
- Metabolic stability : Liver microsome assays can identify rapid degradation (e.g., CYP3A4-mediated metabolism) .
Q. What strategies are used to establish structure-activity relationships (SAR) for iodinated derivatives?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance anticancer activity but reduce solubility .
- Iodine positioning : 2-Iodo substitution improves kinase inhibition (e.g., IGF-1R IC₅₀ = 0.8 nM) compared to 3-iodo analogs .
- Hybrid scaffolds : Coupling with pyridinylacetamide groups (e.g., CAS 88570-96-1) increases blood-brain barrier penetration .
Q. How do intermolecular interactions influence the biological activity of these compounds?
π-π stacking between the imidazo[1,2-a]pyridine core and aromatic amino acids (e.g., Phe in kinase active sites) enhances binding affinity . Hydrogen bonding with backbone NH groups (e.g., in EGFR) stabilizes inhibitor-enzyme complexes, as shown in molecular docking studies . Modulating these interactions via halogen bonding (iodine’s polarizability) can improve selectivity .
Q. What green chemistry approaches are viable for large-scale synthesis?
- Solvent-free reactions : Annulation of heterocyclic ketene aminals (HKAs) and β-oxodithioesters under neat conditions achieves 85–92% yields .
- Catalyst-free protocols : Aza-ene reactions with 2,3-dioxopyrrolidines reduce waste and simplify purification .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15 min at 150°C) .
Methodological Guidance
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
- Validate target engagement : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS) and tissue distribution in rodent models .
- Metabolite identification : HRMS/MS detects active or toxic metabolites (e.g., deiodinated derivatives) .
Q. What analytical techniques are critical for purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
